molecular formula C16H11NOS B1365556 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde CAS No. 864068-85-9

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1365556
CAS No.: 864068-85-9
M. Wt: 265.3 g/mol
InChI Key: QCAWTHNKWALNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with two phenyl groups and an aldehyde group The thiazole ring, which consists of sulfur and nitrogen atoms, is known for its aromaticity and reactivity

Biochemical Analysis

Biochemical Properties

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been found to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and cell death . Additionally, this compound has been reported to exhibit antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For instance, the compound binds to the active site of topoisomerase II, leading to the inhibition of its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This results in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of oxidative stress . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in vital organs and the disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For example, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and nuclear proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2,4-diphenyl-1,3-thiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2,4-diphenyl-1,3-thiazole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 5-position of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms at reactive positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 2,4-Diphenyl-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group on the thiazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research.

Properties

IUPAC Name

2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWTHNKWALNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428745
Record name 2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-85-9
Record name 2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.